N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, an indole moiety, and a propanamide chain
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H25N3O4S/c1-29-21-6-4-5-20-19(21)11-14-24(20)15-12-22(26)23-17-7-9-18(10-8-17)25-13-2-3-16-30(25,27)28/h4-11,14H,2-3,12-13,15-16H2,1H3,(H,23,26) |
InChI Key |
MAAZITFTRVKIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the thiazinane ring.
Indole Functionalization: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The final step involves coupling the thiazinane and indole intermediates with a propanamide linker using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The thiazinane ring may interact with enzymes or receptors, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its combination of a thiazinane ring and an indole moiety, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound belonging to the thiazinane class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazinane ring, which is known for its diverse chemical reactivity. The presence of both sulfur and nitrogen atoms in the ring contributes to its potential biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research indicates that compounds containing thiazinane structures exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors associated with inflammatory responses and apoptosis.
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition with an average zone of inhibition measuring 15 mm.
-
Anticancer Activity Assessment :
- Objective : To analyze the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was conducted to determine cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values calculated at 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
